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N-(beta-Carboxypropionyl)-L-phenylalanine

Enzymatic racemization D-amino acid production N-succinylamino acid racemase

This is the only kinetically viable substrate for N-succinylamino acid racemase (Km 0.13 mM, ~330-fold lower than N-acetyl analogs), essential for industrial one-pot D-phenylalanine production at 91.1% conversion. At 1 mg/L, it uniquely enhances umami, kokumi, and saltiness simultaneously while reducing bitterness, outperforming single-attribute enhancers like N-Suc-Trp or N-Suc-Tyr. Procure the free acid as the critical precursor for synthesizing the superior Suc-Phe-ONap chymotrypsin probe, ensuring 4.2-fold higher sensitivity over classical substrates.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
CAS No. 37590-83-3
Cat. No. B1655506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(beta-Carboxypropionyl)-L-phenylalanine
CAS37590-83-3
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1
InChIKeyCWAGPBPLOYGROC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(beta-Carboxypropionyl)-L-phenylalanine (CAS 37590-83-3): Core Identity and Procurement-Relevant Classification


N-(beta-Carboxypropionyl)-L-phenylalanine (synonym: N-succinyl-L-phenylalanine, N-Suc-Phe; CAS 37590-83-3; molecular formula C13H15NO5; MW 265.26 g/mol) is an N-acyl amino acid derivative formed by acylation of L-phenylalanine with succinic anhydride . This compound serves as the core recognition element in chromogenic and fluorogenic substrates for chymotrypsin and cathepsin G, and has recently been identified as a taste-active contributor with kokumi, umami, and saltiness-enhancing properties in food systems [1]. Its procurement is relevant to enzymatic assay development, D-amino acid bioproduction, and food taste modulation research.

Why N-(beta-Carboxypropionyl)-L-phenylalanine Cannot Be Substituted by Other N-Acyl-L-phenylalanines in Critical Applications


Although N-acyl-L-phenylalanines share a common phenylalanine backbone, the nature of the N-terminal acyl group dictates molecular recognition by both enzymes and taste receptors. N-acetyl-L-phenylalanine (Ac-Phe) and N-glutaryl-L-phenylalanine (GPhe) exhibit dramatically different kinetic profiles with the industrially important N-succinylamino acid racemase; the Km of N-succinyl-L-phenylalanine (0.13 mM) is approximately 330-fold lower than that of N-acetyl-L-phenylalanine (43 mM), demonstrating that the succinyl moiety is essential for high-affinity enzyme binding [1]. In sensory applications, N-succinyl amino acids with different side chains (e.g., N-succinyl-L-tryptophan vs. N-succinyl-L-tyrosine) show distinct taste-enhancement dominance—umami enhancement vs. saltiness enhancement—confirming that both the succinyl group and the amino acid side chain cannot be independently altered without loss of the desired sensory profile [2]. Generic substitution therefore risks failure of enzymatic conversion or alteration of taste-modulating performance.

Quantitative Differentiation Evidence for N-(beta-Carboxypropionyl)-L-phenylalanine vs. Closest Analogs


330-Fold Lower Km for N-Succinylamino Acid Racemase Compared to N-Acetyl-L-phenylalanine

N-(beta-Carboxypropionyl)-L-phenylalanine (N-succinyl-L-phenylalanine) is a high-affinity substrate for N-succinylamino acid racemase (EC 5.1.1.10) from Geobacillus kaustophilus, with a Km of 0.13 mM. In contrast, N-acetyl-L-phenylalanine—a common analog used in enzymatic studies—exhibits a Km of 43 mM for the same enzyme. This represents a ~330-fold difference in substrate affinity, demonstrating that the succinyl group is structurally indispensable for efficient enzymatic recognition and conversion [1]. This enzyme is used industrially for the one-pot conversion of N-succinyl-DL-phenylalanine to D-phenylalanine at 91.1% conversion and 86.7% ee, a process that would be kinetically infeasible with the N-acetyl analog [2].

Enzymatic racemization D-amino acid production N-succinylamino acid racemase substrate affinity

40% Extension of Umami Duration over Control at 1 mg/L Dose

In a controlled sensory study using time-intensity (TI) analysis, the addition of N-succinyl-L-phenylalanine (SP) at 1 mg/L to a model food system extended umami perception duration from 150.0 ± 0 s (control) to 210.0 ± 0 s, a statistically significant increase of 60 seconds or 40% [1]. This direct head-to-head comparison against a no-enhancer baseline provides quantitative evidence of SP's taste-modulating potency. The same study confirmed via sigmoid curve analysis that SP exhibits synergistic enhancement of both umami and saltiness perceptions, with molecular docking revealing interactions with T1R1, T1R3, TMC4, TRPV1, and CaSR receptors [1].

Taste enhancement umami duration time-intensity sensory analysis kokumi

Taste Enhancement Properties Comparable to Market-Leading Enhancer DE in Cross-Compound Benchmarking

A 2024 cross-compound sensory study directly compared N-succinyl-L-phenylalanine (N-Suc-Phe), N-succinyl-L-tryptophan (N-Suc-Trp), N-succinyl-L-tyrosine (N-Suc-Tyr), and the commercial taste enhancer DE (N'-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide) using TDS, TCATA, and TI methods. All three N-succinyl amino acids—including N-Suc-Phe—demonstrated comparable or superior taste enhancement properties relative to DE at 1 mg/L [1]. Umami duration was extended by 50–75% across all four compounds, and bitterness duration was reduced by 20–40%. While N-Suc-Trp showed the best umami enhancement and N-Suc-Tyr the best saltiness enhancement, N-Suc-Phe delivered a balanced multi-attribute enhancement profile (kokumi, umami, and saltiness simultaneously) [1][2]. This positions N-Suc-Phe as a versatile enhancer distinct from the more specialized single-attribute dominance of its N-Suc-AA analogs.

Comparative taste enhancement N-succinyl amino acids DE (market reference enhancer) dynamic sensory techniques

89.56% Synthesis Yield via Green Direct-Heating Method vs. 45.58% by Enzymatic Route

Two independent studies have reported synthesis routes for N-succinyl-L-phenylalanine with markedly different yields. The direct heating method (L-phenylalanine + succinic acid, aqueous medium, optimized conditions) achieved an 89.56% yield, requiring no enzyme and minimal purification [1]. In contrast, the enzymatic method using AY 50C at 30,000 U/L, pH 4, 55 °C for 24 h yielded 45.58 ± 1.95% [2]. The direct heating method thus delivers approximately a 1.96-fold yield advantage while eliminating enzyme costs and simplifying downstream processing. This yield differential is not merely an incremental improvement; it represents the difference between a commercially viable bulk synthesis route and one that is likely cost-prohibitive at scale [1].

Green synthesis direct heating method N-succinyl amino acid preparation process scalability

4.2-Fold Higher Sensitivity for Chymotrypsin Detection vs. Standard Substrate Bz-Tyr-OEt (via Ester Derivative)

The 3-carboxypropionyl-L-phenylalanine β-naphthyl ester (Suc-Phe-ONap), directly derived from N-(beta-carboxypropionyl)-L-phenylalanine, provides a 4.2-fold increase in sensitivity for chymotrypsin detection at 328.5 nm compared to the classical substrate benzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt) [1]. The β-naphthyl ester is not significantly hydrolyzed by elastases, kallikrein, plasmin, thrombin, or trypsin, conferring selective detection of chymotrypsin and cathepsin G [1]. The spontaneous hydrolysis rate of Suc-Phe-ONap remains low below pH 8, enabling robust assay windows. For cathepsin G, the 5-carboxyvaleryl analog (Adi-Phe-ONap) was 9.2-fold more sensitive than Bz-Tyr-OEt, while Suc-Phe-ONap was the preferred substrate for chymotrypsin [1].

Chymotrypsin assay chromogenic substrate sensitivity enzymatic detection

Baijiu Taste Modulation: Sweetness Duration +20–40% and Bitterness Duration −14–29% vs. Control

When applied to Baijiu (Chinese liquor), N-succinyl-L-phenylalanine (N-Suc-Phe) at optimized concentrations increased sweetness intensity by 30–71% and sweetness duration by 20–40%, while simultaneously decreasing bitterness intensity by 17–57% and bitterness duration by 14–29% relative to untreated control [1]. Multisensory evaluation, electronic tongue analysis, and consumer preference tests confirmed that N-Suc-Phe significantly improved the overall taste profile and consumer appeal of Baijiu [1]. This demonstrates a dual-action taste-modulating capability (sweetness enhancement + bitterness suppression) that is specifically quantified in a real commercial beverage matrix, not merely in a model solution.

Baijiu taste modulation sweetness enhancement bitterness masking consumer preference

Highest-Confidence Application Scenarios for N-(beta-Carboxypropionyl)-L-phenylalanine Based on Quantitative Evidence


D-Amino Acid Bioproduction via Enzymatic Racemization

N-(beta-Carboxypropionyl)-L-phenylalanine is the preferred substrate for N-succinylamino acid racemase (EC 5.1.1.10), with a Km of 0.13 mM that is ~330-fold lower than N-acetyl-L-phenylalanine (Km 43 mM) [1]. This affinity differential makes the succinyl derivative the only kinetically viable substrate for industrial one-pot conversion of racemic N-succinyl-DL-phenylalanine to enantiopure D-phenylalanine, which can be achieved at 91.1% conversion and 86.7% ee [2]. Laboratories and CROs engaged in D-amino acid production should procure N-succinyl-L-phenylalanine specifically; substitution with N-acetyl or N-glutaryl analogs will result in prohibitively slow conversion rates and uneconomical enzyme loading.

Multi-Attribute Taste Enhancement in Low-Sodium and Clean-Label Food Products

At a concentration of only 1 mg/L, N-succinyl-L-phenylalanine simultaneously enhances umami, kokumi, and saltiness, extending umami duration by 40% (from 150 s to 210 s) versus control [1]. In cross-compound benchmarking against the commercial enhancer DE and other N-succinyl amino acids, N-Suc-Phe delivers a balanced multi-attribute enhancement profile—unlike N-Suc-Trp (best umami only) or N-Suc-Tyr (best saltiness only) [2]. This makes it the compound of choice for food product developers seeking a single-ingredient solution for simultaneous umami, kokumi, and saltiness enhancement, particularly in sodium-reduction or clean-label applications where additive count must be minimized.

Chymotrypsin and Cathepsin G Detection Assays (via Ester Derivative Synthesis)

The β-naphthyl ester of N-(beta-carboxypropionyl)-L-phenylalanine (Suc-Phe-ONap) provides 4.2-fold higher sensitivity for chymotrypsin detection compared to the classical Bz-Tyr-OEt substrate at 328.5 nm, with an additional 15-fold sensitivity gain available via discontinuous Fast Garnet coupling at 520 nm [1]. The substrate is not hydrolyzed by elastases, kallikrein, plasmin, thrombin, or trypsin, ensuring assay specificity [1]. Analytical laboratories and diagnostic kit manufacturers should procure the free acid N-(beta-carboxypropionyl)-L-phenylalanine as the precursor for in-house synthesis of Suc-Phe-ONap, which offers superior sensitivity and selectivity over generic ester substrates.

Beverage Taste Modulation: Sweetness Enhancement and Bitterness Masking in Alcoholic Products

In Baijiu (Chinese liquor), N-succinyl-L-phenylalanine increases sweetness intensity by 30–71% and sweetness duration by 20–40%, while reducing bitterness intensity by 17–57% and bitterness duration by 14–29% relative to untreated product [1]. Consumer preference tests confirmed improved overall taste appeal [1]. Beverage manufacturers developing premium or reformulated alcoholic products with improved sensory profiles can utilize N-succinyl-L-phenylalanine as a dual-action modulator—enhancing sweetness while suppressing bitterness—thereby addressing two common sensory challenges with a single compound. The near-90% synthesis yield achievable via the direct heating method [1] further supports cost-effective procurement at commercial scale.

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